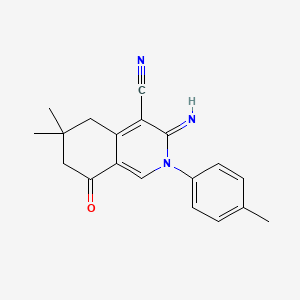![molecular formula C24H19N3O2S B12447918 2-[(diphenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12447918.png)
2-[(diphenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Diphenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound with the molecular formula C24H19N3O2S It features a benzamide core substituted with a diphenylacetyl group and a thiazolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(diphenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized by reacting 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea . The resulting thiazole derivative is then coupled with a benzamide derivative through an amide bond formation reaction, often using reagents such as EDC.HCl and DMAP in dichloromethane as the solvent .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Diphenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Diphenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-[(diphenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. This binding can modulate the activity of the target, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-thiazol-2-yl substituted benzamides: These compounds share the thiazole and benzamide moieties but differ in the substituents on the benzamide ring.
Diphenylacetyl derivatives: Compounds with the diphenylacetyl group but different core structures.
Uniqueness
2-[(Diphenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide is unique due to the combination of the diphenylacetyl group and the thiazole ring, which imparts specific chemical and biological properties.
Eigenschaften
Molekularformel |
C24H19N3O2S |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
2-[(2,2-diphenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C24H19N3O2S/c28-22(27-24-25-15-16-30-24)19-13-7-8-14-20(19)26-23(29)21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16,21H,(H,26,29)(H,25,27,28) |
InChI-Schlüssel |
DKEJSGIHTCDYGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)NC4=NC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-fluoropiperidine-1-carboxylate](/img/structure/B12447836.png)

![2'-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1'-biphenyl]-2-amine methylene chloride {2'-amino-[1,1'-biphenyl]-2-yl}palladiumylium mesylate](/img/structure/B12447850.png)
![2-Amino-5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)thiazole](/img/structure/B12447851.png)

![1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine](/img/structure/B12447861.png)

![2-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12447874.png)



![(5E)-5-[(2,5-dimethylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12447909.png)
![1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine](/img/structure/B12447913.png)
![N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12447917.png)
